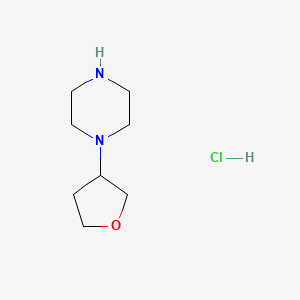

1-(四氢呋喃-3-基)哌嗪

描述

1-(Tetrahydrofuran-3-yl)piperazine (THF-P) is an organic compound that belongs to the class of piperazines. It is an intermediate of terazosin hydrochloride and has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(Tetrahydrofuran-3-yl)piperazine, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(Tetrahydrofuran-3-yl)piperazine is C8H17ClN2O, and its molecular weight is 192.68 g/mol. The structure of this compound and other piperazine derivatives have been determined using methods such as melting point analysis, 1H NMR, 13C NMR, HRMS, and FTIR .Chemical Reactions Analysis

1-(Tetrahydrofuran-3-yl)piperazine is a highly polar compound, with a polarity index of 3.1. It is soluble in water, alcohols, and most organic solvents. It is used in a variety of applications, including synthetic organic chemistry, medicinal chemistry, and biochemistry.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Tetrahydrofuran-3-yl)piperazine include a boiling point of 90.8 °C and a melting point of -15.3 °C. It is a highly polar compound, with a polarity index of 3.1. It is soluble in water, alcohols, and most organic solvents.科学研究应用

肿瘤学中的放射性示踪剂开发

1-(四氢呋喃-3-基)哌嗪类似物已被研究用于肿瘤学中的放射性示踪剂。这些类似物设计为具有降低的亲脂性,其在正电子发射断层扫描 (PET) 成像中的效用正在探索中。一种这样的化合物对 σ2 受体表现出选择性亲和力,并且在 P-gp 外排泵中表现出中等活性,由于其平衡的亲脂性和最小的抗增殖活性,被认为是一个有希望的候选物(Abate 等人,2011)。

抗抑郁和抗焦虑潜力

已合成含 1-(四氢呋喃-3-基)哌嗪结构的化合物并评估了它们的抗抑郁和抗焦虑特性。研究表明,某些新型衍生物在行为测试中表现出显着的活性,表明它们作为精神疾病治疗剂的潜力(Kumar 等人,2017)。

阻燃剂应用

与 1-(四氢呋喃-3-基)哌嗪结构相关的哌嗪膦酸酯衍生物已被研究用作棉织物的阻燃剂。这些衍生物在提高棉的阻燃性方面显示出前景,这对于各个行业的安全性至关重要(Nguyen 等人,2014)。

脑成像中的 σ1 受体

已合成新型哌嗪化合物,包括具有四氢呋喃-3-基甲基哌嗪结构的化合物,用于脑成像中的 σ1 受体。这些化合物表现出低纳摩级的 σ1 受体亲和力、高选择性,并在小鼠中表现出高脑摄取,表明它们在神经系统疾病和脑成像研究中的效用(He 等人,2017)。

抗真菌应用

将哌嗪结构纳入抗真菌唑类药物的研究表明,某些旋光活性衍生物对多种真菌培养物表现出显着的抗真菌活性。这表明它们在治疗真菌感染中的潜在用途(Upadhayaya 等人,2004)。

药物化学中的对接研究

与 1-(四氢呋喃-3-基)哌嗪结构相关的哌嗪-1-基-1H-吲唑衍生物在药物化学中发挥着重要作用。这些化合物的对接研究提供了对其潜在治疗应用的见解(Balaraju 等人,2019)。

作用机制

Target of Action

It is known that piperazine derivatives often interact with various receptors and enzymes in the body . The specific targets of 1-(Tetrahydrofuran-3-yl)piperazine may depend on its chemical structure and the therapeutic class it belongs to .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, depending on their chemical structure and the specific target involved . For instance, some piperazine derivatives act as agonists or antagonists at certain receptors, while others may inhibit or activate specific enzymes .

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse modes of action . The effects of 1-(Tetrahydrofuran-3-yl)piperazine on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

The piperazine moiety is often used in drug design to optimize the pharmacokinetic properties of the final molecule . Therefore, it can be inferred that 1-(Tetrahydrofuran-3-yl)piperazine may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The effects of piperazine derivatives at the molecular and cellular level are diverse and depend on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperazine derivatives .

安全和危害

1-(Tetrahydrofuran-3-yl)piperazine is a chemical compound that should be handled with care. It is advised to avoid breathing vapors and contact with skin and eyes. Personal contact with the substance should be controlled by using protective equipment . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

属性

IUPAC Name |

1-(oxolan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFCJCLWXMWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1147422-71-6 | |

| Record name | 1-(oxolan-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

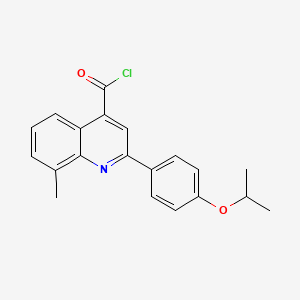

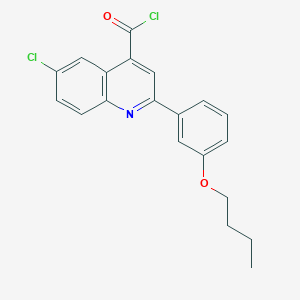

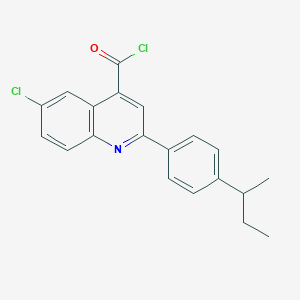

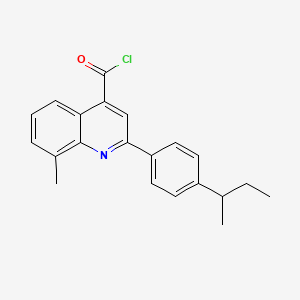

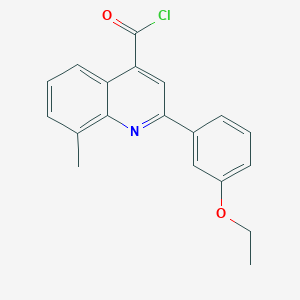

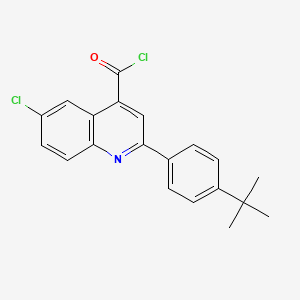

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)

![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)

![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)